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Compound of Interest

Compound Name: XMT-1519 conjugate-1

Cat. No.: B12396827 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this guide

provides a comprehensive technical overview of XMT-1519 conjugate-1 and its role in the

antibody-drug conjugate (ADC), anetumab ravtansine. This document collates key quantitative

data, outlines experimental methodologies from preclinical studies, and visualizes the

underlying biological mechanisms.

Core Compound Specifications
XMT-1519 conjugate-1 is a critical component in the synthesis of the antibody-drug conjugate

anetumab ravtansine (also known as BAY 94-9343). It functions as the drug-linker portion that

is attached to a monoclonal antibody.

Property Value Source

Molecular Weight 2357.39 g/mol [1]

Molecular Formula C101H149N23O42 [1]

CAS Number 2720500-19-4 [1]

The Antibody-Drug Conjugate: Anetumab
Ravtansine
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XMT-1519 conjugate-1 is conjugated to the HER-2 monoclonal antibody Calotatug (XMT-

1519) to form the ADC anetumab ravtansine.[1][2] This ADC is designed to target tumors

expressing specific antigens. Anetumab ravtansine itself consists of a human anti-mesothelin

antibody linked to the maytansinoid tubulin inhibitor DM4 via a reducible disulfide linker.[3][4]

This targeted delivery system enhances the therapeutic window of the cytotoxic payload.

Mechanism of Action: A Targeted Assault on Cancer
Cells
The mechanism of action for anetumab ravtansine, the final ADC product utilizing a conjugate

similar to XMT-1519 conjugate-1, follows a multi-step process designed for targeted

cytotoxicity.

Target Binding: The monoclonal antibody component of the ADC specifically binds to

mesothelin, a protein overexpressed on the surface of various tumor cells, including ovarian

and pancreatic cancers, as well as mesothelioma.[3][4]

Internalization: Upon binding, the ADC-mesothelin complex is internalized by the cancer cell

through endocytosis.[5] The complex is then trafficked through the endosomal pathway to

lysosomes.[5]

Payload Release: Inside the lysosome, the linker connecting the antibody and the cytotoxic

payload is cleaved.[6] In the case of anetumab ravtansine, the disulfide-based linker is

reduced, releasing the potent microtubule inhibitor, DM4.[3]

Cytotoxicity: The released DM4 payload disrupts microtubule dynamics within the cancer

cell.[4] This interference with the cellular machinery ultimately leads to cell cycle arrest and

apoptosis (programmed cell death).[5]

Bystander Effect: A key feature of some ADCs, including anetumab ravtansine, is the

"bystander effect."[3][7] The released, cell-permeable cytotoxic payload can diffuse out of the

targeted cancer cell and kill neighboring tumor cells, even if they do not express the target

antigen. This is particularly advantageous in treating tumors with heterogeneous antigen

expression.[3]
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Fig. 1: Mechanism of action for anetumab ravtansine.

Preclinical Experimental Insights
Anetumab ravtansine has undergone extensive preclinical evaluation to determine its efficacy

and mechanism of action.

In Vitro Studies
Cell Lines: Studies have utilized various cancer cell lines with differing levels of mesothelin

expression, such as the OVCAR-3 human ovarian cancer cell line.[5]

Cytotoxicity Assays: The potency of anetumab ravtansine was evaluated through cytotoxicity

assays, demonstrating an IC50 of 0.72 nM in mesothelin-expressing cells.[7]

Mechanism of Action Analysis: Western blot analysis in OVCAR-3 cells treated with

anetumab ravtansine showed increases in markers of DNA damage and apoptosis, such as

cleaved PARP1 and γH2AX.[5]

In Vivo Studies
Xenograft Models: The antitumor activity of anetumab ravtansine has been demonstrated in

various xenograft models, including those derived from ovarian cancer patients.[5]

Combination Therapies: Preclinical studies have explored the efficacy of anetumab

ravtansine in combination with other therapeutic agents. For instance, it has shown additive
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effects when combined with the PI3K inhibitor copanlisib and the chemotherapy agent

carboplatin in ovarian cancer models.[5]
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Fig. 2: Preclinical experimental workflow for anetumab ravtansine.

Clinical Development
Anetumab ravtansine has progressed into clinical trials for patients with advanced solid tumors

known to express mesothelin, including mesothelioma, ovarian, and pancreatic cancers.[8]

Phase I trials have established a manageable safety profile and determined recommended

doses for further studies.[8] Clinical activity, including partial and complete responses, has

been observed in heavily pretreated patients.[8]

Summary of Key Quantitative Data
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Parameter Value Context Source

IC50 0.72 nM

In vitro cytotoxicity in

mesothelin-expressing

cells

[7][8]

Maximum Tolerated

Dose

6.5 mg/kg every 3

weeks
Phase I clinical trial [8]

Maximum Tolerated

Dose
2.2 mg/kg weekly Phase I clinical trial [8]

Objective Response

Rate (ORR)
-

Varied by cancer type

and dosage in Phase I
[8]

In conclusion, XMT-1519 conjugate-1 is a pivotal drug-linker component that, when conjugated

to the Calotatug antibody, forms the potent anti-cancer agent anetumab ravtansine. The

targeted delivery of the DM4 payload to mesothelin-expressing tumors, coupled with a

bystander effect, provides a promising therapeutic strategy that has shown significant antitumor

activity in preclinical models and early clinical trials. Further research and clinical development

will continue to elucidate the full potential of this antibody-drug conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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